1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime
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Overview
Description
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime is a chemical compound with the molecular formula C10H17NO. It is known for its unique bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime can be synthesized through the reaction of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one (fenchone) with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The bicyclic structure of the compound also contributes to its unique reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one (Fenchone): The parent ketone from which the oxime is derived.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime (Camphor oxime): A stereoisomer with similar structural features.
Uniqueness
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime is unique due to its specific bicyclic structure and the presence of the oxime functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Properties
CAS No. |
2157-47-3 |
---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(NE)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/b11-8- |
InChI Key |
POYGWXWGOBEMAT-FLIBITNWSA-N |
SMILES |
CC1(C2CCC(C2)(C1=NO)C)C |
Isomeric SMILES |
CC\1(C2CCC(C2)(/C1=N\O)C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NO)C)C |
Key on ui other cas no. |
2157-47-3 |
Origin of Product |
United States |
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